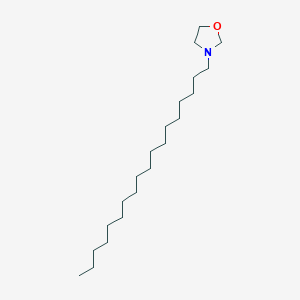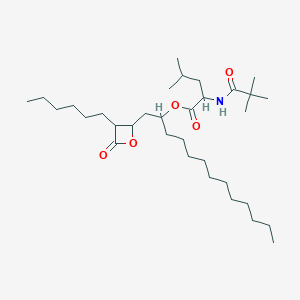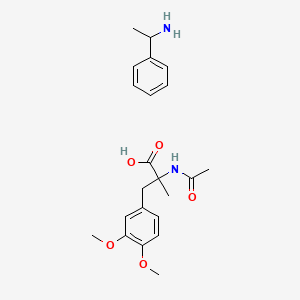
N-Acetyl D-alpha-methyl dopa dimethyl ether (+)-alpha-methylbenzylamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its unique chemical structure, which includes an acetyl group, a methyl dopa moiety, and a dimethyl ether functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl D-alpha-methyl dopa dimethyl ether (+)-alpha-methylbenzylamine salt involves multiple steps, starting from the basic building blocks of the compound. The initial step typically involves the acetylation of D-alpha-methyl dopa, followed by the introduction of the dimethyl ether group. The final step involves the formation of the salt with (+)-alpha-methylbenzylamine. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of appropriate catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Key considerations in industrial production include the optimization of reaction conditions, the use of cost-effective raw materials, and the implementation of stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl D-alpha-methyl dopa dimethyl ether (+)-alpha-methylbenzylamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-Acetyl D-alpha-methyl dopa dimethyl ether (+)-alpha-methylbenzylamine salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical analysis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of N-Acetyl D-alpha-methyl dopa dimethyl ether (+)-alpha-methylbenzylamine salt involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl D-alpha-methyl dopa
- N-Acetyl D-alpha-methyl dopa dimethyl ether
- (+)-alpha-methylbenzylamine
Uniqueness
N-Acetyl D-alpha-methyl dopa dimethyl ether (+)-alpha-methylbenzylamine salt is unique due to its combination of functional groups and the presence of the (+)-alpha-methylbenzylamine salt
Eigenschaften
Molekularformel |
C22H30N2O5 |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;1-phenylethanamine |
InChI |
InChI=1S/C14H19NO5.C8H11N/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4;1-7(9)8-5-3-2-4-6-8/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18);2-7H,9H2,1H3 |
InChI-Schlüssel |
KDQYJRLZCOLDFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N.CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


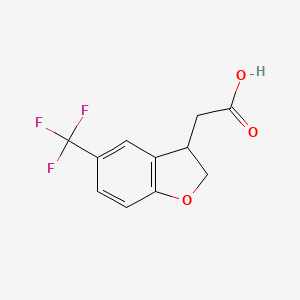
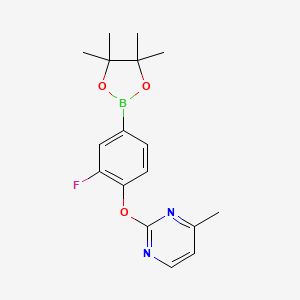
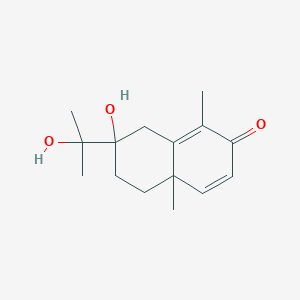
![benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B12292515.png)
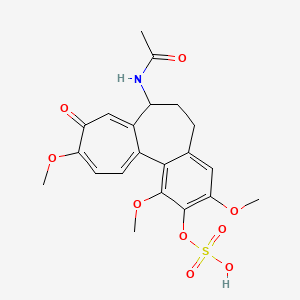
![Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12292531.png)

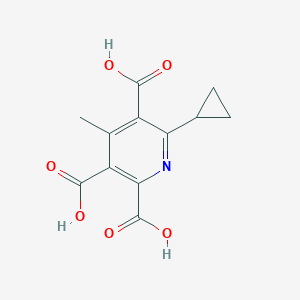
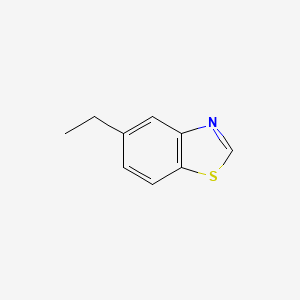
![7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12292556.png)
![9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12292562.png)
![tert-Butyl (3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B12292580.png)
